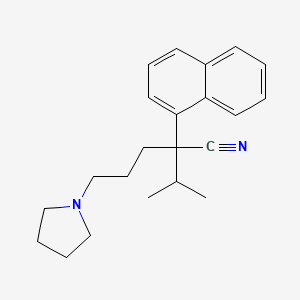
1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is characterized by the presence of a valeronitrile group and a naphthyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of a naphthyl-substituted ketone with a pyrrolidine derivative under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the valeronitrile group can be replaced by other nucleophiles such as amines or thiols. These reactions are typically carried out under mild conditions using catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar pyrrolidine core but differ in their substituents and overall structure. The presence of the valeronitrile and naphthyl groups in 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- makes it unique and imparts distinct chemical and biological properties.
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizines
- Prolinol
Eigenschaften
CAS-Nummer |
6699-12-3 |
|---|---|
Molekularformel |
C22H28N2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-2-propan-2-yl-5-pyrrolidin-1-ylpentanenitrile |
InChI |
InChI=1S/C22H28N2/c1-18(2)22(17-23,13-8-16-24-14-5-6-15-24)21-12-7-10-19-9-3-4-11-20(19)21/h3-4,7,9-12,18H,5-6,8,13-16H2,1-2H3 |
InChI-Schlüssel |
SVZYYHKYXSDMQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCCN1CCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)
![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)

![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

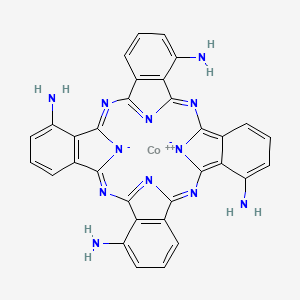
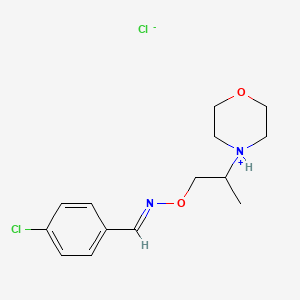
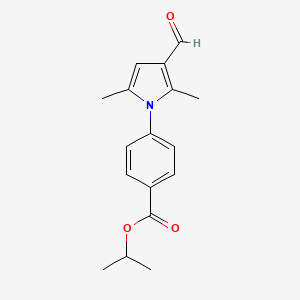
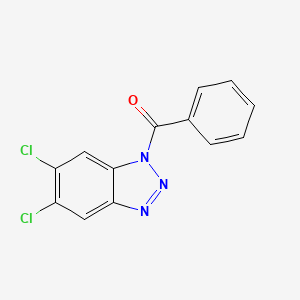
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
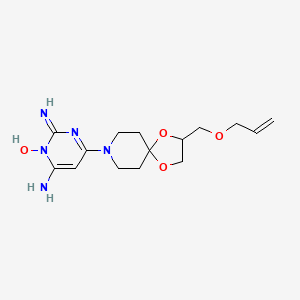
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
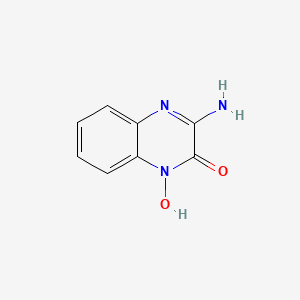
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)
